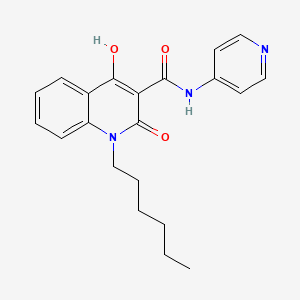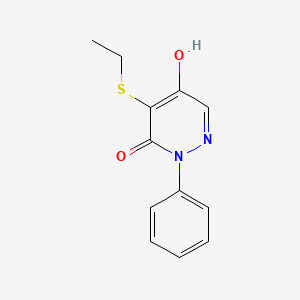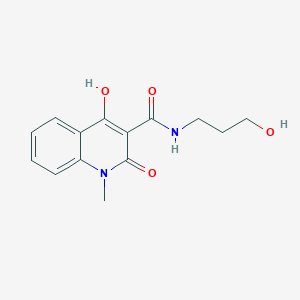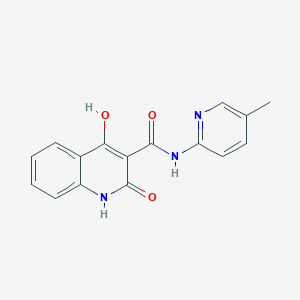
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用机制
The exact mechanism of action of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that this compound may act through multiple pathways. In cancer cells, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This inhibition leads to the suppression of viral replication and may prevent the development of drug-resistant strains of the virus.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer treatment. In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit viral replication and prevent the development of drug-resistant strains of the virus. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, may also benefit from the anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
实验室实验的优点和局限性
One of the main advantages of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its well-documented biological activity and potential therapeutic applications. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, one limitation of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential application is in the treatment of drug-resistant viral infections, such as HIV and hepatitis C. 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, which may prevent the development of drug-resistant strains of the virus.
Another potential application is in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of these diseases.
Finally, the development of new analogs and derivatives of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may lead to the discovery of more potent and selective compounds with improved bioavailability and therapeutic efficacy.
合成方法
The synthesis of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-methylquinoline with 2-cyanopyridine in the presence of a base, followed by the addition of an amine to form the corresponding amide. The final product is obtained through a series of purification steps, including recrystallization and chromatography. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has also been studied for its anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-12(17-8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBFTHPJUDUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

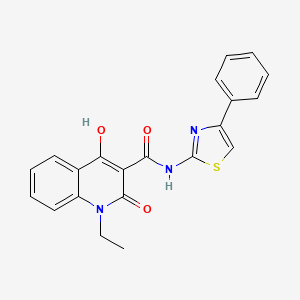


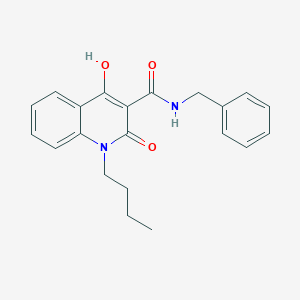
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
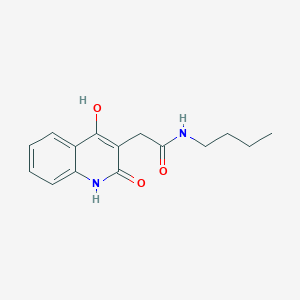
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)

